molecular formula C20H26N4O5 B2713202 tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1704487-66-0

tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2713202
CAS No.: 1704487-66-0
M. Wt: 402.451
InChI Key: KJXIBLLMNXGACC-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl group attached to a pyrazole core, with a carbamate-protected amine and a ketone group. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during synthesis.

Properties

IUPAC Name

tert-butyl N-[1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-13(22-19(26)29-20(2,3)4)18(25)23-14-9-21-24(10-14)11-15-12-27-16-7-5-6-8-17(16)28-15/h5-10,13,15H,11-12H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXIBLLMNXGACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate is a complex organic molecule that exhibits a variety of biological activities. Its unique structural features, including a tert-butyl group and a pyrazole moiety, suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Structural Features

The compound consists of several key components:

  • Tert-butyl group : Provides steric hindrance and contributes to the molecule's conformational rigidity.
  • Pyrazole ring : Known for its diverse biological activities, including anti-inflammatory and anti-tumor properties.
  • Dihydrobenzo[b][1,4]dioxin moiety : Enhances the compound's chemical properties and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of similar pyrazole derivatives has shown promising results in various pharmacological assays. The following sections summarize findings related to the activity of this compound.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. For instance, compounds designed with pyrazole rings have been reported to inhibit key oncogenic pathways, including:

  • BRAF(V600E) : A common mutation in melanoma that is targeted by specific inhibitors.
  • EGFR : The epidermal growth factor receptor is often implicated in various cancers.

In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been highlighted in several studies. For example, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that tert-butyl (1-(...)) may possess similar properties, warranting further investigation.

Antibacterial Activity

Research indicates that some pyrazole derivatives exhibit significant antibacterial activity against a range of pathogens. For example, a series of synthesized pyrazole carboxamide derivatives showed moderate to excellent antifungal activity against phytopathogenic fungi . Similar mechanisms may be expected from the target compound due to its structural similarities.

The mechanism by which tert-butyl (1-(...)) exerts its biological effects likely involves interactions at the molecular level with various targets:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding interactions.
  • π–π Interactions : The aromatic character provided by the dihydrobenzo[b][1,4]dioxin moiety allows for potential stacking interactions with nucleobases or other aromatic residues in proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrazole derivativesAntitumorInhibitory effects on BRAF(V600E), EGFR
Pyrazole carboxamidesAnti-inflammatoryReduced TNF-α and NO production
Functionalized pyrazolesAntibacterialEffective against multiple bacterial strains

These findings suggest that similar mechanisms may apply to tert-butyl (1-(...)), indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Dihydrobenzodioxine and Heterocyclic Cores

Compound 17b (tert-butyl (2-(((1S,2S,4R)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)carbamate):

  • Key Differences: Replaces the pyrazole core with a thiazole ring and introduces a bicyclic norbornane-derived amine.
  • Implications: The thiazole moiety may enhance π-stacking interactions in kinase binding pockets, while the rigid bicyclic structure could improve selectivity.

Example 75 (2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one):

  • Key Differences : Features a pyrazolo[3,4-d]pyrimidine core and fluorinated aromatic groups.
  • Implications: The fluorinated chromenone system likely improves metabolic stability and membrane permeability, while the pyrazolopyrimidine core mimics ATP-binding motifs in kinases .

tert-Butyl Carbamates with Varied Substituents

Compound ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrazole Dihydrobenzodioxine, ketone, tert-Boc Potential kinase inhibitor scaffold -
PB07473 Cyclopentyl Hydroxyl group, tert-Boc Enhanced solubility due to –OH
PB07759 Piperidine Fluorine at C3, tert-Boc Improved binding via fluorine
Example 296 (EU Patent) Cyclohexyl Methoxy, tert-Boc Conformational rigidity
  • PB07759 : Fluorination at the piperidine C3 position may enhance metabolic stability and hydrophobic interactions in target binding pockets .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing tert-butyl [...] carbamate, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized pyrazole intermediates. For example, reacting tert-butyl carbamate with a phenolic compound containing a dihydrobenzodioxin moiety under basic conditions (e.g., NaH/DMF) can introduce the pyrazole ring. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for ventilation, nitrile gloves, and safety goggles to prevent skin/eye contact. Store in airtight containers at 2–8°C to avoid degradation. In case of spills, absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor for potential respiratory irritation using OSHA-compliant air quality sensors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is standard for structural elucidation. Challenges include:

  • Disorder in the tert-butyl group : Apply "ISOR" and "DELU" constraints to refine thermal parameters.
  • Twinned crystals : Use the "TWIN" command in SHELXL to model twinning matrices. Validate results with R₁ < 5% and wR₂ < 15% .

Q. How should experimental designs be structured to evaluate the compound’s reactivity with biological targets?

  • Methodological Answer : Employ split-plot designs (as in agricultural chemistry studies) to test variables systematically:

  • Main plots : Vary functional groups (e.g., dihydrobenzodioxin vs. biphenyl substituents).
  • Subplots : Test reaction conditions (pH, temperature).
    Use ANOVA to analyze interactions between variables, ensuring ≥4 replicates for statistical power .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Methodological Answer :

  • Yield discrepancies : Perform reaction kinetics studies (e.g., in situ FTIR) to identify rate-limiting steps.
  • Biological variability : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to cross-validate results. Adjust solvent polarity (e.g., DMSO vs. aqueous buffers) to mimic physiological conditions .

Q. What computational methods are effective for predicting this compound’s pharmacological interactions?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (AMBER) to assess binding to targets like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD). Use free-energy perturbation (FEP) calculations to optimize substituent effects .

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